molecular formula C18H22N4O2 B2906251 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone CAS No. 2034582-05-1

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone

Cat. No. B2906251
CAS RN: 2034582-05-1
M. Wt: 326.4
InChI Key: MJAIMBHPDZVSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains a pyrazine ring, a piperidine ring, and a phenyl group. It has a molecular weight of 375.5 g/mol and a molecular formula of C21H26N4O2.

Scientific Research Applications

Drug Discovery and Development

This compound’s unique structure makes it a candidate for drug discovery and development. Its pyrazinyl and piperidinyl moieties could interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, compounds with similar structures have been investigated for their antitumor and antimicrobial activities .

Catalysis

In the field of catalysis, molecules like this compound can serve as catalysts or catalyst modifiers due to their potential to form stable complexes with metals. This can enhance the efficiency of various chemical reactions, which is crucial in the synthesis of complex organic compounds .

Biological Studies

The compound’s ability to interact with biological systems makes it valuable for biological studies. It could be used to probe the function of enzymes or receptors, or to understand the bioactivity of related compounds .

Pharmacological Research

Pharmacological research could benefit from this compound’s potential activity on biological pathways. It could be used as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders .

Antioxidant Research

Compounds with pyrazinyl groups have shown antioxidant properties, which are important in the context of oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative damage .

Neurotoxicity Studies

The compound could be used in neurotoxicity studies to investigate its effects on nerve pulse transmission and behavior, given its potential to affect acetylcholinesterase activity, which is crucial for nerve function .

Anti-inflammatory Research

Due to the structural similarity with other pyrazinyl derivatives known for their anti-inflammatory properties, this compound could be explored for its potential use in treating inflammation-related conditions .

Future Directions

For more detailed information, you can refer to the paper titled “Parameter Efficient Fine Tuning: A Comprehensive Analysis Across Applications” by Charith Chandra Sai Balne and colleagues .

properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIMBHPDZVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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